Acetophenone-alpha-13C

Descripción

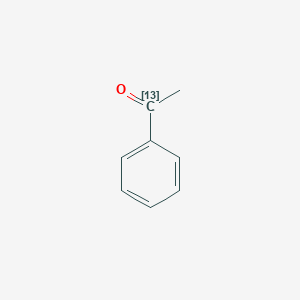

Structure

3D Structure

Propiedades

IUPAC Name |

1-phenyl(113C)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O/c1-7(9)8-5-3-2-4-6-8/h2-6H,1H3/i7+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWOLFJPFCHCOCG-CDYZYAPPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[13C](=O)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

121.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10383-88-7 | |

| Record name | 1-phenyl(1-13C)ethanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Acetophenone Alpha 13c

Specific Synthetic Routes for Acetophenone-alpha-13C and its Labeled Precursors

The synthesis of Acetophenone-alpha-13C can be achieved through several distinct pathways, each with its own set of advantages and considerations. These routes typically involve the use of a precursor already containing the ¹³C label at the desired position.

Friedel-Crafts Acylation Approaches with Carbon-13 Labeled Acetyl Sources

The Friedel-Crafts acylation is a cornerstone of aromatic ketone synthesis and a primary method for producing Acetophenone-alpha-13C. studyraid.comalfa-chemistry.com This reaction involves the electrophilic aromatic substitution of a benzene (B151609) ring with a ¹³C-labeled acyl group. The most common labeled reagent for this purpose is 1-[¹³C]-acetyl chloride. nih.govcore.ac.uk

In a typical procedure, benzene is reacted with 1-[¹³C]-acetyl chloride in the presence of a Lewis acid catalyst, most commonly aluminum chloride (AlCl₃). nih.govstudyraid.com The AlCl₃ activates the acetyl chloride, forming a highly electrophilic acylium ion which is then attacked by the benzene ring. studyraid.com Subsequent deprotonation restores the aromaticity of the ring, yielding Acetophenone-alpha-13C. studyraid.com Anhydrous conditions are crucial for the success of this reaction, as moisture deactivates the Lewis acid catalyst. studyraid.com This method is highly efficient and allows for direct incorporation of the ¹³C label at the alpha-carbonyl position.

A variation of this approach has been used in the synthesis of labeled analogues of biologically active molecules. For instance, the synthesis of ¹³C₁-clenbuterol utilized the Friedel-Crafts acylation of acetanilide (B955) with [¹³C]acetyl chloride as a key step. core.ac.uk

Table 1: Key Parameters for Friedel-Crafts Acylation

| Parameter | Typical Condition | Reference |

| Labeled Reagent | 1-[¹³C]-acetyl chloride | nih.govcore.ac.uk |

| Catalyst | Aluminum chloride (AlCl₃) | nih.govstudyraid.com |

| Catalyst Stoichiometry | Typically 1:1 molar ratio with acetyl chloride | studyraid.com |

| Solvent | Often excess benzene or an inert solvent | studyraid.com |

| Conditions | Anhydrous | studyraid.com |

Oxidative Synthesis Pathways Involving Carbon-13 Precursors

Oxidative methods provide an alternative route to acetophenone (B1666503) and its labeled derivatives. While direct oxidation of ethylbenzene (B125841) can produce acetophenone, incorporating a ¹³C label at the alpha position via this route would require a specifically labeled ethylbenzene precursor.

A more targeted oxidative approach involves the use of dimethyl sulfoxide (B87167) (DMSO) as a synthon. researchgate.net For instance, the synthesis of α-alkyl-acetophenones can be achieved through an oxidative alkylation reaction. researchgate.net While not a direct synthesis of Acetophenone-alpha-13C, this methodology highlights the potential of oxidative strategies in forming the core acetophenone structure, which could be adapted with ¹³C-labeled precursors.

Grignard Reaction-Based Syntheses with Alpha-Labeled Components

Grignard reactions offer a versatile platform for the synthesis of ketones, including isotopically labeled versions. d-nb.inforsc.org A common strategy for synthesizing Acetophenone-alpha-13C would involve the reaction of a benzonitrile (B105546) with a Grignard reagent prepared from a ¹³C-labeled methyl halide, such as [¹³C]methylmagnesium iodide. The resulting imine intermediate is then hydrolyzed to yield the desired ketone.

Alternatively, the reaction of a benzoic acid derivative with a ¹³C-labeled organometallic reagent can be employed. For example, the reaction of benzoic acid with [¹³C]methyllithium has been reported as a synthetic route to Acetophenone-alpha-13C. The choice of solvent can be critical in Grignard reactions to ensure efficient synthesis. rsc.org

Transformations of Alpha-Bromoacetophenones to Alpha-Labeled Derivatives

The transformation of α-bromoacetophenones serves as another synthetic avenue. These reactions typically involve nucleophilic substitution at the alpha-carbon. While direct replacement of the bromine with a ¹³C-labeled nucleophile is conceivable, a more common application is the use of α-bromoacetophenones as precursors for further functionalization. researchgate.netsemanticscholar.org

For instance, the reaction of α-bromoacetophenone with various nucleophiles can lead to a range of α-substituted derivatives. researchgate.net In the context of isotopic labeling, one could envision a scenario where a ¹³C-labeled nucleophile is introduced. However, a more practical approach might involve the reduction of the α-bromo group to introduce a hydrogen isotope, or using the bromo-derivative to facilitate other transformations that could indirectly lead to the desired labeled product. For example, the debrominative oxygenation of α-bromo-α,α-dialkyl-substituted carbonyl compounds has been developed, showcasing the reactivity of the α-position. acs.org

Stereoselective Synthesis of Alpha-Substituted Acetophenone Derivatives

The stereoselective synthesis of α-substituted acetophenone derivatives is a significant area of research, particularly for the preparation of chiral molecules with biological activity. cardiff.ac.ukacs.orguniba.it These methods often employ chiral auxiliaries or catalysts to control the stereochemical outcome of reactions at the α-position.

While the primary focus of this article is on the synthesis of Acetophenone-alpha-13C itself, which is achiral, the principles of stereoselective synthesis are relevant when considering the preparation of more complex, chiral molecules where Acetophenone-alpha-13C might be used as a starting material. For example, the stereoselective reduction of α-halo-acetophenones is a known method for producing optically active halohydrins, which are valuable chiral building blocks. uniba.it Similarly, the stereoselective researchgate.netnih.gov-phospha-Brook rearrangement of fluoromethyl ketones has been used to synthesize α-trifluoromethyl alcohols with high diastereoselectivity. acs.org These advanced synthetic methods could potentially be adapted to use ¹³C-labeled substrates to produce chiral, isotopically labeled molecules for specialized research applications.

Considerations for Isotopic Purity and Enrichment in Synthesized Acetophenone-alpha-13C

The utility of Acetophenone-alpha-13C as a tracer in metabolic studies, a standard in quantitative mass spectrometry, or a probe in mechanistic investigations is fundamentally dependent on its isotopic purity and the degree of enrichment. medchemexpress.com Achieving high levels of both is a critical objective in its synthesis, presenting unique challenges that require careful consideration of starting materials, reaction pathways, and purification techniques. The synthesis of 13C-labeled compounds is often more challenging than their unlabeled counterparts. iiarjournals.org

Defining and Differentiating Isotopic Enrichment and Purity

In the context of isotopically labeled compounds, it is crucial to distinguish between isotopic enrichment and species abundance.

Isotopic Enrichment: This term refers to the mole fraction of the specific isotope at a designated atomic position, expressed as a percentage. isotope.com For Acetophenone-alpha-13C, it quantifies the percentage of molecules in which the alpha-carbonyl carbon is a ¹³C atom. Commercial grades of Acetophenone-alpha-13C often specify an isotopic purity or enrichment of 99 atom % ¹³C. sigmaaldrich.cnsigmaaldrich.com

Species Abundance: This refers to the percentage of molecules having a specific isotopic composition. isotope.com For a sample with 99% isotopic enrichment at the alpha-position, the species abundance of the desired C₆H₅¹³COCH₃ molecule would be very high, but there would also be trace amounts of the unlabeled C₆H₅¹²COCH₃, arising from the 1% of the precursor that was not ¹³C. isotope.com

Factors Influencing Isotopic Integrity

The final isotopic purity of synthesized Acetophenone-alpha-13C is influenced by several factors throughout the manufacturing process:

Purity of Labeled Precursors: The isotopic enrichment of the final product is primarily dictated by the enrichment of the ¹³C-labeled starting material. iiarjournals.org Whether the synthesis employs ¹³C-labeled benzonitrile, ¹³C-carbon monoxide, or another synthon, the isotopic abundance of this precursor sets the maximum possible enrichment level for the final Acetophenone-alpha-13C.

Synthetic Route and Side Reactions: The chosen synthetic pathway must be high-yielding and minimize side reactions that could either lead to isotopic scrambling (though less common for carbon) or generate impurities that are difficult to separate from the target compound.

Purification Processes: Post-synthesis purification is essential to remove unreacted starting materials, reagents, and byproducts. Techniques such as column chromatography and distillation are employed to isolate the labeled ketone. researchgate.netresearchgate.net For some classes of isotopically labeled compounds, specialized techniques like microchannel distillation have been explored to enhance separation efficiency, which is particularly important when dealing with compounds having very similar boiling points. pnnl.gov

Analytical Techniques for Determining Purity and Enrichment

A combination of spectroscopic and spectrometric methods is required to confirm the chemical purity and accurately determine the isotopic enrichment of Acetophenone-alpha-13C.

Mass Spectrometry (MS) Mass spectrometry is the primary technique for confirming isotopic incorporation and quantifying enrichment.

Mass Shift: The incorporation of a single ¹³C atom at the alpha-position results in a molecular weight of approximately 121.14 g/mol , a +1 mass unit shift compared to unlabeled acetophenone (approx. 120.15 g/mol ). sigmaaldrich.cn This is readily observed in the mass spectrum.

High-Resolution LC/MS for Quantification: Accurate determination of isotopic enrichment is often performed using high-resolution liquid chromatography-mass spectrometry (LC/MS). almacgroup.com This method allows for the separation of the target compound from any impurities before mass analysis. By extracting the ion chromatograms (EICs) for the unlabeled (M) and labeled (M+1) masses, their respective peak areas can be integrated. After correcting for the natural abundance of isotopes (e.g., the natural 1.1% ¹³C in the rest of the molecule), the precise isotopic enrichment can be calculated. almacgroup.com

Table 1: Analytical Methods for Characterization of Acetophenone-alpha-13C

| Technique | Purpose | Key Findings for Acetophenone-alpha-13C |

| Mass Spectrometry (MS) | Confirms isotopic incorporation and quantifies enrichment. | Detects a molecular ion peak shift of +1 Da compared to the unlabeled compound. sigmaaldrich.cn |

| High-Resolution MS | Provides accurate mass data to confirm elemental composition and resolve isotopic peaks. | Allows for precise quantification of the ratio between labeled and unlabeled species. almacgroup.com |

| Nuclear Magnetic Resonance (NMR) | Confirms the specific location of the ¹³C label. | Shows a highly enhanced signal for the alpha-carbonyl carbon (~198 ppm) in the ¹³C NMR spectrum. |

The following table illustrates a hypothetical calculation for determining isotopic enrichment based on accurate mass LC/MS data, following a workflow where observed peak areas are corrected for natural isotopic contributions to yield the final enrichment value. almacgroup.com

Table 2: Example Calculation of Isotopic Enrichment via Accurate Mass LC/MS

| Isotopologue | m/z (Expected) | Observed Peak Area | Natural Isotope Correction | Corrected Peak Area | Relative Abundance |

| Unlabeled (M) | 120.0575 | 15,000 | - | 15,000 | 1.00% |

| Labeled (M+1) | 121.0608 | 1,500,000 | 13,200 | 1,486,800 | 99.00% |

| Total | 1,515,000 | 1,501,800 | 100.00% | ||

| Calculated Enrichment | 99.00% |

This is a simplified, illustrative example. Actual calculations would account for the natural abundance of all isotopes (¹³C, ²H, ¹⁷O) across the entire molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy While MS confirms the mass, NMR spectroscopy confirms the precise location of the isotopic label. For Acetophenone-alpha-13C, the ¹³C NMR spectrum is the most informative. The signal corresponding to the carbonyl carbon will be exceptionally intense compared to the signals from the other seven carbon atoms which are at natural abundance (1.1%). This provides unambiguous evidence that the enrichment has occurred at the intended alpha-carbonyl position.

Applications in Reaction Mechanism Elucidation

Tracing Carbon Scaffolds and Atom Connectivity in Organic Transformations

The primary utility of Acetophenone-alpha-13C in mechanistic chemistry is its role as a tracer for the carbon skeleton. The 13C label at the alpha-carbon (the carbon atom adjacent to the carbonyl group) provides a distinct spectroscopic signature that allows chemists to follow its journey from reactant to product.

Acetophenone-alpha-13C is an ideal labeled precursor for elucidating complex hydrocarbon backbone transformations. In syntheses where acetophenone (B1666503) is used as a building block, the 13C label allows for the definitive tracking of the alpha-carbon's position within a newly formed, more complex molecular framework. For instance, in reactions involving annulation or skeletal editing, where the carbon backbone of a molecule is significantly altered, tracking the 13C signal can confirm the proposed mechanism of rearrangement. beilstein-journals.orgrsc.org

Feeding experiments using 13C-labeled precursors are a cornerstone of biosynthetic research, enabling scientists to map how natural products are constructed. beilstein-journals.org Similarly, in synthetic chemistry, if Acetophenone-alpha-13C were used in a multi-step synthesis, the presence and location of the 13C label in the final product, confirmed by 13C-NMR, would provide conclusive evidence of the connectivity and the reaction pathway, distinguishing between possible isomers that might form. beilstein-journals.orgotago.ac.nz

The biotransformation of aromatic ketones like acetophenone by microorganisms is a field of significant interest for producing valuable chiral alcohols. mdpi.com Acetophenone-alpha-13C is a critical tool for studying these metabolic pathways. The most common biotransformation is the reduction of the ketone to the corresponding alcohol, 1-phenylethanol (B42297), a reaction often catalyzed by ketoreductases or alcohol dehydrogenases found in yeasts and other fungi. mdpi.comftb.com.hrresearchgate.net

By using Acetophenone-alpha-13C as the substrate, researchers can track the flow of this specific carbon atom through the metabolic network of an organism. nih.gov The labeled carbon allows for precise measurement of metabolic fluxes and helps identify downstream metabolites. For example, after the initial reduction to 1-phenylethanol, the molecule might be further metabolized. In some anaerobic bacteria, acetophenone is an intermediate in the breakdown of larger aromatic hydrocarbons like ethylbenzene (B125841). oup.com The pathway involves the oxidation of 1-phenylethanol to acetophenone, which is then carboxylated and further broken down into benzoyl-CoA and acetyl-CoA. oup.com Using Acetophenone-alpha-13C would allow scientists to follow the labeled alpha-carbon into these subsequent intermediates, confirming the metabolic route and quantifying the activity of the pathway.

Table 1: Application of Acetophenone-alpha-13C in a Model Biotransformation

| Step | Substrate | Enzyme/Organism | Transformation | Mechanistic Insight from 13C Label |

| 1 | Acetophenone-alpha-13C | Yeast Ketoreductase (e.g., from Pichia or Saccharomyces) | Reduction of carbonyl | Confirms the product is (S)- or (R)-1-Phenylethanol-alpha-13C; allows for stereochemical and flux analysis. ftb.com.hrresearchgate.net |

| 2 | 1-Phenylethanol-alpha-13C | Bacterial Dehydrogenase | Oxidation back to Acetophenone-alpha-13C | Demonstrates reversibility of the metabolic step. nih.gov |

| 3 | Acetophenone-alpha-13C | Carboxylase (in anaerobic bacteria) | Carboxylation and cleavage | Traces the labeled alpha-carbon to its ultimate fate (e.g., incorporation into acetyl-CoA), elucidating the complete degradation pathway. oup.com |

The hydrogenation of acetophenone to 1-phenylethanol is a fundamental reaction in organic chemistry, often achieved through transfer hydrogenation using catalysts based on ruthenium or rhodium. nih.govresearchgate.net These reactions can proceed through different mechanisms, such as an outer-sphere concerted transfer or a stepwise hydride and proton transfer. nih.gov

Employing Acetophenone-alpha-13C in these studies provides crucial mechanistic data. While the primary reaction involves the C=O bond, the 13C label at the alpha-position serves as a stable reference point in the molecule's backbone. Analysis of the product via 13C-NMR confirms that the carbon skeleton remains intact during the reduction. Furthermore, kinetic isotope effect (KIE) studies can be performed. While a KIE is typically more pronounced with heavier isotopes of hydrogen (deuterium), subtle secondary KIEs at the alpha-carbon could provide insights into the transition state geometry of the hydride transfer step. The precise chemical shift of the alpha-13C in the resulting 1-phenylethanol also confirms the successful transformation of the adjacent carbonyl group.

The oxidative cleavage of carbon-carbon bonds is a key transformation for converting complex molecules into valuable smaller fragments. In ketones like acetophenone, the C(CO)–C(alkyl) bond can be cleaved under aerobic conditions using various catalysts, such as those based on copper or zinc. acs.orgnih.gov These reactions can proceed through radical pathways, often involving the formation of hydroperoxide intermediates. researchgate.netrsc.org

Using Acetophenone-alpha-13C is instrumental in verifying the proposed mechanisms for this cleavage. For example, one proposed pathway for the conversion of acetophenone to methyl benzoate (B1203000) involves the oxidation of the alpha-carbon. nih.gov A competing pathway might involve different fragmentation patterns. By using Acetophenone-alpha-13C, the fate of the alpha-carbon can be tracked. If the reaction proceeds via an initial oxidation and rearrangement, the 13C label would be expected in a specific co-product, such as formaldehyde (B43269) or its derivatives. nih.gov Its detection and identification via mass spectrometry or NMR would provide strong evidence for that specific mechanistic route over others. Deuterium-labeling studies have shown that the cleavage of the α-C–H bond is often the rate-determining step, and using 13C labeling provides complementary information about the fate of the carbon skeleton itself. nih.gov

Table 2: Tracking the Alpha-Carbon in Oxidative Cleavage

| Starting Material | Proposed Pathway | Expected Fate of 13C-labeled Alpha-Carbon | Analytical Confirmation |

| Acetophenone-alpha-13C | Cleavage to Benzaldehyde | Found in Formaldehyde (H13CHO) | MS analysis of byproducts |

| Acetophenone-alpha-13C | Cleavage to Methyl Benzoate | Found in Formaldehyde or Formate | Isotopic analysis of C1 byproducts |

| Acetophenone-alpha-13C | Baeyer-Villiger Oxidation | Found in the acetate (B1210297) portion of Phenyl Acetate | 13C-NMR of the final product |

Organometallic chemistry involves reactions where a carbon atom is directly bonded to a metal. Acetophenone can participate in these reactions, for instance, through the formation of its enolate, which can then bind to a metal center like palladium or nickel. acs.org Key organometallic reaction steps include oxidative addition, reductive elimination, and migratory insertion. ufrgs.brumb.edu

Acetophenone-alpha-13C is a powerful tool for studying these complex sequences. For example, in a migratory insertion reaction, an alkyl or aryl group on a metal center can migrate to a coordinated CO ligand. If the acetophenone enolate (with the 13C label at the alpha-position) were part of the ligand set, its potential involvement in migratory insertion or other rearrangements could be tracked. The final position of the 13C signal in the product molecule would offer undeniable proof of the atoms' connectivity, helping to distinguish between different plausible mechanistic pathways, such as whether a reaction proceeds via insertion or a different type of coupling. acs.orgumb.edu

Stereochemical Investigations Utilizing Acetophenone-alpha-13C as a Probe

Beyond tracing connectivity, Acetophenone-alpha-13C can be used to investigate the three-dimensional structure and stereochemistry of molecules. NMR spectroscopy is exceptionally sensitive to the local electronic environment of a nucleus. The 13C label provides a specific point of observation for detailed stereochemical analysis.

In studies of conformational preferences, the coupling constants (J-couplings) between the alpha-13C nucleus and adjacent nuclei (like 1H or 19F in derivatives) are highly dependent on the dihedral angle between them. nih.govacs.org By measuring these 13C-X coupling constants, researchers can gain precise information about bond angles and the preferred spatial arrangement (conformation) of the molecule in solution. nih.gov For example, studies on 2'-fluoroacetophenone (B1202908) derivatives have used 1H-19F and 13C-19F through-space couplings to establish that the molecules exclusively prefer an s-trans conformation. nih.govacs.org The use of an alpha-13C labeled compound would enhance the precision of such measurements.

In stereoselective reactions, such as the asymmetric hydrogenation of acetophenone, the product is a chiral alcohol (1-phenylethanol). Using Acetophenone-alpha-13C as the starting material results in a product labeled at the stereogenic center. This allows for more straightforward analysis by 13C-NMR to determine the enantiomeric or diastereomeric excess of the reaction, complementing other analytical techniques.

Identification and Characterization of Reaction Intermediates

The detection and structural characterization of transient intermediates are crucial for understanding the stepwise pathway of a chemical reaction. Isotopic labeling with Acetophenone-alpha-13C is instrumental in this pursuit, as the ¹³C nucleus offers a distinct signal that can be monitored to provide evidence for the formation and consumption of intermediates. ucla.edunih.gov

In the enzymatic carboxylation of acetophenone by acetophenone carboxylase, Acetophenone-alpha-13C was used to elucidate the reaction mechanism. The ¹³C label allowed researchers to follow the transformation and identify key intermediates. The study revealed that the reaction involves the phosphorylation of the acetophenone enolate to form a phosphoenol-acetophenone intermediate before carboxylation occurs.

Similarly, in studies of photochemical reactions within the confined spaces of zeolites, acetophenone labeled with ¹³C at the carbonyl and methyl carbons was used to monitor the reaction progress in situ using solid-state ¹³C CPMAS NMR. nih.gov This technique enabled the detection of starting materials, potential intermediates, and final products. nih.gov Although direct spectroscopic evidence for short-lived intermediates like 2,4- and 1,4-cyclohexadienones was not obtained, their formation was inferred from the final products and control experiments. nih.gov The primary intermediates identified were the geminate radical pairs formed after hydrogen abstraction by the excited-state acetophenone. ucla.edunih.gov

Isotopic labeling is also fundamental in tracing biosynthetic pathways, which can be viewed as a series of enzyme-catalyzed reactions. In the biosynthesis of acetophenone in the flowers of Camellia sinensis, feeding experiments with L-[¹³C₉]Phe established that acetophenone is derived from L-phenylalanine. researchgate.net These experiments implicated phenylpyruvic acid (PPA) as a key intermediate metabolite in the formation of acetophenone and other volatile compounds. researchgate.net

The following table summarizes examples of reaction intermediates identified using ¹³C-labeled acetophenone or its precursors.

| Reaction | Labeled Compound Used | Method | Identified Intermediate(s) |

| Enzymatic Carboxylation | Acetophenone-alpha-13C | NMR, MS | Phosphoenol-acetophenone |

| Photoreaction with Cyclohexane in Zeolite | ¹³C-carbonyl and methyl labeled Acetophenone | Solid-State ¹³C CPMAS NMR | Ketyl–cyclohexyl radical pair ucla.edunih.gov |

| Biosynthesis in Camellia sinensis | L-[¹³C₉]Phenylalanine | GC-MS | Phenylpyruvic acid (PPA) researchgate.net |

| α-Tosylation of Silyl Enol Ether | Acetophenone Derivative | NMR, X-ray, DFT | Iodine(III)–enol intermediate researchgate.net |

These examples highlight how the strategic placement of a ¹³C label allows for the unambiguous identification of transient species that are essential for a complete mechanistic picture.

Studies of Degenerate Rearrangements

Degenerate rearrangements are a special class of molecular rearrangements in which the starting material is converted into a product that is structurally identical to it. These processes are invisible by standard chemical analysis but can be revealed and quantified by isotopic labeling. The movement of the isotope within the molecular skeleton provides direct evidence of the rearrangement. cdnsciencepub.com

A classic example of this principle is seen in the solvolysis of vinyl cations. In the solvolysis of triphenylvinyl-2-¹⁴C triflate, 1,2-phenyl shifts lead to a scrambling of the isotopic label between the C-1 and C-2 positions of the triphenylvinyl cation. cdnsciencepub.com This degenerate rearrangement can only be observed by degrading the product and determining the location of the ¹⁴C label. cdnsciencepub.com The extent of this isotopic scrambling was found to be dependent on the solvent, indicating that the lifetime of the intermediate ion-pair influences the degree of rearrangement. cdnsciencepub.com

While direct studies on degenerate rearrangements of Acetophenone-alpha-13C itself are not prominently documented in the provided search context, the principles are widely applicable. For instance, studies on the solvolysis of (S)-1-(3-nitrophenyl)ethyl tosylate utilized both ¹³C and ¹⁸O labeling to track a degenerate isomerization (internal return) where the sulfonate oxygen atoms exchange positions. nih.gov This process was monitored and found to be significantly faster than the competing racemization of the chiral starting material. nih.gov

The study of such rearrangements provides deep insights into the stability and reactivity of reaction intermediates, such as carbocations or ion pairs. cdnsciencepub.com The rate of a degenerate rearrangement compared to other competing reactions (like product formation or racemization) can reveal fundamental properties of the reaction pathway. nih.gov

The table below illustrates the concept using data from a study on a related system, showing how isotopic scrambling reveals a degenerate rearrangement.

| Reaction System | Solvent System | Conditions | Isotopic Scrambling (%) |

| Solvolysis of triphenylvinyl-2-¹⁴C triflate | Acetic Acid (HOAc) | 25°C | ~6.7% cdnsciencepub.com |

| Solvolysis of triphenylvinyl-2-¹⁴C triflate | Formic Acid (HCOOH) | 25°C | ~7.7% cdnsciencepub.com |

| Solvolysis of triphenylvinyl-2-¹⁴C triflate | Trifluoroacetic Acid (CF₃COOH) | 25°C | ~27.0% cdnsciencepub.com |

This data clearly demonstrates that the seemingly unreactive system is undergoing a dynamic internal rearrangement, the extent of which is influenced by the reaction environment. cdnsciencepub.com The use of Acetophenone-alpha-13C in analogous systems would allow for the convenient study of such phenomena using ¹³C NMR spectroscopy, providing a non-destructive method to observe these otherwise hidden molecular dynamics. beilstein-journals.org

Spectroscopic Characterization and Applications

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural and dynamic analysis of molecules. The incorporation of a ¹³C label at the alpha-position of acetophenone (B1666503) significantly enhances the utility of ¹³C NMR in studying this class of compounds.

The chemical shift of a nucleus in NMR is highly sensitive to its local electronic environment. In ¹³C NMR, the chemical shift of the carbonyl carbon and the alpha-carbon in acetophenone and its derivatives provides valuable insights into the electronic and structural features of the molecule.

Substituents on the aromatic ring of acetophenone can significantly influence the chemical shift of the carbonyl carbon through inductive and resonance effects. Electron-donating groups (EDGs) generally increase the electron density at the carbonyl carbon, causing it to be more shielded and resonate at a lower chemical shift (upfield). Conversely, electron-withdrawing groups (EWGs) decrease the electron density, leading to deshielding and a downfield shift in the ¹³C NMR spectrum.

These substituent-induced chemical shifts (SCS) can be quantified and are often additive, allowing for the prediction of carbonyl carbon chemical shifts in polysubstituted acetophenones. The SCS values for various substituents provide a measure of their electronic influence on the carbonyl group.

Interactive Data Table: Substituent Effects on Carbonyl Carbon (C=O) 13C Chemical Shifts of Substituted Acetophenones.

| Substituent (at para-position) | Carbonyl 13C Chemical Shift (δ, ppm) | Substituent Chemical Shift (SCS) (ppm) |

|---|---|---|

| -H | 198.1 | 0.0 |

| -CH3 | 198.0 | -0.1 |

| -F | 196.4 | -1.7 |

| -Cl | 196.8 | -1.3 |

| -Br | 197.1 | -1.0 |

| -NO2 | 196.9 | -1.2 |

Substitution at the alpha-position (the methyl group) of acetophenone also exerts a significant influence on the ¹³C NMR chemical shifts of both the alpha-carbon and the carbonyl carbon. The electronegativity of the substituent is a primary factor governing the chemical shift of the alpha-carbon. More electronegative substituents cause a downfield shift of the alpha-carbon resonance.

The effect on the carbonyl carbon is more complex and can be influenced by both electronic and steric factors. A study investigating the α-substituent effects on the ¹³C NMR chemical shifts of various aliphatic compounds, including acetophenones, revealed that the effects of twelve different α-substituents (F, Cl, Br, I, OMe, OEt, SMe, SEt, NMe₂, NEt₂, Me, and Et) could be systematically analyzed. mdpi.com Principal component analysis of the experimental and theoretical ¹³C NMR data for the functional carbon and α-carbon atoms helped to elucidate the underlying factors contributing to the observed chemical shifts. mdpi.com

Interactive Data Table: Effect of Alpha-Substituents on 13C Chemical Shifts in Acetophenone Derivatives.

| Alpha-Substituent (R in Ph-CO-CH₂-R) | Alpha-Carbon 13C Chemical Shift (δ, ppm) | Carbonyl Carbon 13C Chemical Shift (δ, ppm) |

|---|---|---|

| -H (Acetophenone) | 26.5 | 198.1 |

| -CH3 (Propiophenone) | 31.7 | 200.5 |

| -Cl (α-Chloroacetophenone) | 45.8 | 193.8 |

| -Br (α-Bromoacetophenone) | 35.1 | 194.2 |

| -OH (α-Hydroxyacetophenone) | 66.2 | 198.5 |

NMR spectroscopy can provide detailed information about the three-dimensional structure of molecules in solution. One powerful technique for elucidating molecular conformation is the analysis of through-space spin-spin couplings. In derivatives of acetophenone containing fluorine substituents on the aromatic ring, through-space couplings between the alpha-carbon (¹³C) and the fluorine atom (¹⁹F) can be observed.

These couplings, denoted as ⁿJ(¹³C, ¹⁹F) where 'n' is the number of bonds separating the nuclei, are transmitted through space rather than through the covalent bond network. The magnitude of this coupling is highly dependent on the distance between the coupled nuclei.

In studies of 2'-fluoro-substituted acetophenone derivatives, significant through-space ⁴J(Cα, F) spin-spin couplings were observed. cdnsciencepub.comrsc.orgresearchgate.net The presence and magnitude of these couplings provided conclusive evidence for the preferred conformation of these molecules in solution. The data indicated that these derivatives exist predominantly in an s-trans conformation, where the carbonyl group and the fluorine atom are on opposite sides of the C1'-C(O) bond. cdnsciencepub.comrsc.orgresearchgate.net This conformation minimizes the steric and electrostatic repulsion between the fluorine and oxygen atoms. cdnsciencepub.comrsc.org

Interactive Data Table: Through-Space 4J(Cα, F) Coupling Constants in 2'-Fluoro-Substituted Acetophenone Derivatives.

| Compound | 4J(Cα, F) Coupling Constant (Hz) | Predominant Conformation |

|---|---|---|

| 2'-Fluoroacetophenone (B1202908) | 7.71 | s-trans |

| 2'-Fluoro-α-bromoacetophenone | 9.63 | s-trans |

| 2'-Fluoro-α-chloro-4'-fluoroacetophenone | 11.56 | s-trans |

Quantitative NMR (qNMR) is a powerful analytical method for determining the concentration of substances in a sample. The integral of an NMR signal is directly proportional to the number of nuclei contributing to that signal. While ¹H NMR is more commonly used for quantification due to its higher sensitivity, ¹³C NMR offers advantages in terms of greater chemical shift dispersion, which can resolve overlapping signals in complex mixtures. The low natural abundance of ¹³C, however, presents a sensitivity challenge.

The use of ¹³C-labeled compounds like Acetophenone-alpha-13C significantly enhances the sensitivity of ¹³C NMR, making it a viable tool for quantitative analysis and reaction monitoring. By monitoring the disappearance of the ¹³C-labeled reactant signal and the appearance of the ¹³C-labeled product signal, the progress of a reaction can be followed in real-time. This allows for the determination of reaction kinetics, the identification of intermediates, and the optimization of reaction conditions.

For instance, in the reduction of acetophenone to 1-phenylethanol (B42297), the distinct ¹³C signals of the alpha-carbons in the reactant and product can be integrated to determine the conversion at any given time. This approach provides a non-invasive and continuous method for reaction analysis without the need for sample workup or chromatography.

Hyperpolarized Carbon-13 Magnetic Resonance Spectroscopy (MRS) is a cutting-edge technique that dramatically enhances the sensitivity of ¹³C NMR by a factor of 10,000 or more. hmdb.cayoutube.com This is achieved through a process called dynamic nuclear polarization (DNP), where the high polarization of electron spins in a radical is transferred to the ¹³C nuclei at very low temperatures and high magnetic fields. The hyperpolarized sample is then rapidly dissolved and injected, allowing for real-time in vivo imaging of metabolic processes.

The most widely used hyperpolarized probe is [1-¹³C]pyruvate, which has been instrumental in studying cancer metabolism, particularly the Warburg effect. mdpi.com Upon entering cells, hyperpolarized [1-¹³C]pyruvate is converted to [1-¹³C]lactate, [1-¹³C]alanine, or [¹³C]bicarbonate, and the metabolic fate of the labeled carbon can be tracked with high temporal and spatial resolution. hmdb.camdpi.com

While Acetophenone-alpha-13C itself is not a primary metabolic substrate, the principles of hyperpolarization could be applied to acetophenone derivatives designed as specific metabolic probes. For example, a hyperpolarized acetophenone derivative could potentially be developed to probe the activity of certain enzymes involved in xenobiotic metabolism. The development of new hyperpolarized ¹³C probes is an active area of research, and the structural motif of acetophenone could serve as a scaffold for novel imaging agents. Recent studies have explored other hyperpolarized ketone bodies, such as [3-¹³C]acetoacetate, to investigate myocardial ketone body metabolism, demonstrating the potential for expanding this technology beyond pyruvate.

Carbon-13 NMR Chemical Shift Analysis of Acetophenone-alpha-13C and its Derivatives

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio (m/z) of ions, which provides valuable information about the molecular weight and structure of a compound. In the context of Acetophenone-alpha-13C, mass spectrometry is instrumental in elucidating its fragmentation pathways, conducting precise mechanistic analyses through isotope ratios, and enhancing specificity in metabolomics and environmental studies.

Fragmentation Pathway Elucidation of Acetophenone-alpha-13C and its Derivatives

The mass spectrum of unlabeled acetophenone is well-characterized, providing a basis for understanding the fragmentation of its isotopically labeled counterpart, Acetophenone-alpha-13C. In electron ionization mass spectrometry (EI-MS), acetophenone typically undergoes alpha-cleavage, where the bond between the carbonyl group and the alpha-carbon is broken. This results in the formation of a stable benzoyl cation and a methyl radical.

For unlabeled acetophenone (C₈H₈O), the molecular ion peak appears at an m/z of 120. The most abundant fragment, known as the base peak, is observed at m/z 105, corresponding to the benzoyl cation ([C₆H₅CO]⁺), formed by the loss of a methyl radical (•CH₃). A subsequent fragmentation of the benzoyl cation can occur through the loss of a neutral carbon monoxide (CO) molecule, leading to the formation of a phenyl cation ([C₆H₅]⁺) at m/z 77. asdlib.orgmemphis.edu

The introduction of a ¹³C label at the alpha-position (the methyl group) in Acetophenone-alpha-13C provides a definitive means to confirm this fragmentation pathway. The molecular ion of Acetophenone-alpha-13C will have an m/z of 121. Upon fragmentation, two primary pathways can be considered:

Loss of the labeled methyl group: This pathway involves the cleavage of the bond between the carbonyl carbon and the ¹³C-labeled alpha-carbon. This results in the formation of an unlabeled benzoyl cation at m/z 105 and a ¹³C-labeled methyl radical (•¹³CH₃).

Loss of the phenyl group: This alternative fragmentation would involve the cleavage of the bond between the carbonyl carbon and the phenyl ring, resulting in the formation of a ¹³C-labeled acetyl cation ([¹³CCH₃O]⁺) at m/z 44 and a phenyl radical (•C₆H₅).

Experimental evidence from the mass spectrometry of deuterated acetophenone (d3-acetophenone) supports the predominant loss of the methyl group. msu.edu By analogy, the mass spectrum of Acetophenone-alpha-13C is expected to show a prominent peak at m/z 105, confirming that the primary fragmentation pathway involves the cleavage of the alpha-carbon. The observation of a fragment at m/z 44 would indicate the occurrence of the alternative pathway.

| Fragment Ion | Structure | m/z (mass-to-charge ratio) | Origin |

|---|---|---|---|

| Molecular Ion | [C₆H₅CO¹³CH₃]⁺• | 121 | Parent Molecule |

| Benzoyl Cation | [C₆H₅CO]⁺ | 105 | Loss of •¹³CH₃ |

| Phenyl Cation | [C₆H₅]⁺ | 77 | Loss of CO from Benzoyl Cation |

| Acetyl Cation (labeled) | [¹³COCH₃]⁺ | 44 | Loss of •C₆H₅ |

Isotope Ratio Mass Spectrometry for Precise Mechanistic Analysis

Isotope Ratio Mass Spectrometry (IRMS) is a specialized technique that measures the relative abundance of isotopes in a sample with very high precision. This technique can be employed to trace the origin of molecules and elucidate reaction mechanisms. While direct studies employing Acetophenone-alpha-13C in IRMS for mechanistic analysis are not extensively documented, the principles of the technique allow for the exploration of its potential applications.

In a chemical reaction where acetophenone is either a reactant or a product, the use of Acetophenone-alpha-13C as a tracer can provide valuable insights into the reaction mechanism. By analyzing the ¹³C/¹²C ratio in the products or the remaining reactants, it is possible to determine whether the alpha-carbon of acetophenone is involved in the reaction.

For instance, in a reaction where acetophenone is transformed, if the ¹³C label is retained in the product molecule, it indicates that the acetyl group remains intact during the transformation. Conversely, if the product is unlabeled, it suggests that the acetyl group, or at least the alpha-carbon, has been cleaved. The precise measurement of isotope ratios can also be used to determine kinetic isotope effects, which can provide information about the rate-determining step of a reaction.

| Application Area | Principle of Measurement | Information Gained |

|---|---|---|

| Reaction Mechanism Studies | Tracking the ¹³C label from reactant to product. | Elucidation of bond formation and cleavage steps. |

| Kinetic Isotope Effect Studies | Measuring the difference in reaction rates between the labeled and unlabeled isotopologues. | Identification of the rate-determining step of a reaction. |

| Source Apportionment | Comparing the isotopic signature of acetophenone in a sample to potential sources. | Tracing the origin of acetophenone in environmental or biological systems. |

Application in Metabolomics and Environmental Analysis through Specificity Enhancement

The use of stable isotope-labeled compounds is a cornerstone of modern metabolomics and environmental analysis. nih.govnih.gov ¹³C-labeled compounds, in particular, serve as excellent tracers for metabolic pathways and for monitoring the fate of environmental contaminants. nih.gov Acetophenone-alpha-13C, with its specific labeling, offers enhanced specificity in these applications.

In metabolomics, Acetophenone-alpha-13C can be used as an internal standard for the quantification of unlabeled acetophenone in biological samples. By adding a known amount of the labeled compound to a sample, any variations in sample preparation and analysis can be corrected for, leading to more accurate and precise measurements. Furthermore, if acetophenone is a metabolite in a particular pathway, introducing Acetophenone-alpha-13C can help to trace its metabolic fate. The ¹³C label acts as a flag that can be followed through subsequent metabolic transformations, allowing for the identification of downstream metabolites and the elucidation of metabolic pathways. nih.govspringernature.comresearchgate.net

In environmental analysis, acetophenone is a compound of interest due to its use in various industrial applications and its potential as a pollutant. epa.govepa.gov Acetophenone-alpha-13C can be used in environmental fate studies to track its degradation and transformation in different environmental matrices such as soil and water. researchgate.net By monitoring the disappearance of the labeled parent compound and the appearance of labeled degradation products, researchers can determine degradation rates and identify transformation pathways, which is crucial for environmental risk assessment. nih.gov

| Field | Specific Application | Advantage of ¹³C Labeling |

|---|---|---|

| Metabolomics | Internal Standard for Quantification | Improved accuracy and precision by correcting for analytical variability. |

| Metabolic Tracer | Unambiguous tracking of the metabolic fate of the acetyl group of acetophenone. | |

| Environmental Analysis | Environmental Fate Studies | Precise monitoring of degradation and transformation pathways of acetophenone in the environment. |

| Source Tracking | Differentiation between naturally occurring and industrially derived acetophenone based on isotopic signature. |

Kinetic Isotope Effect Kie Studies with Acetophenone Alpha 13c

Theoretical Basis of Carbon Kinetic Isotope Effects

The kinetic isotope effect is defined as the ratio of the rate constant of the reaction with the lighter isotope (k_light) to the rate constant with the heavier isotope (k_heavy). For carbon, this is expressed as k_12C / k_13C. A KIE greater than 1, known as a normal KIE, indicates that the reaction proceeds faster with the lighter isotope. Conversely, a KIE less than 1, or an inverse KIE, signifies that the heavier isotope reacts faster. The magnitude of the KIE provides crucial information about the bonding changes occurring at the isotopically labeled position during the rate-determining step of a reaction.

Carbon KIEs are categorized as either primary or secondary, depending on the location of the isotopic substitution relative to the bonds being formed or broken in the rate-determining step.

Primary Carbon KIEs: A primary kinetic isotope effect is observed when the bond to the isotopically labeled carbon atom is broken or formed in the rate-determining step. The magnitude of a primary 13C KIE is typically in the range of 1.02 to 1.10. This effect is a direct consequence of the change in the vibrational environment of the carbon atom as it moves from the reactant to the transition state. For example, in a decarboxylation reaction where a C-C bond is cleaved, labeling the carboxylic carbon with 13C would result in a primary KIE.

Secondary Carbon KIEs: A secondary kinetic isotope effect arises when the isotopic substitution is at a position adjacent to the reacting center, and no bonds to the labeled carbon are made or broken in the rate-determining step. These effects are generally smaller than primary KIEs and can be either normal (k_12C / k_13C > 1) or inverse (k_12C / k_13C < 1). Secondary KIEs are often associated with changes in hybridization at the carbon atom. For instance, a change from sp3 to sp2 hybridization during the reaction typically leads to a normal secondary KIE, while a change from sp2 to sp3 results in an inverse secondary KIE.

The key distinction lies in the direct involvement of the isotopically labeled bond in the reaction's rate-determining step.

The origin of the kinetic isotope effect lies in the difference in zero-point energy (ZPE) between bonds containing different isotopes. The ZPE is the lowest possible vibrational energy that a molecule can possess. A bond to a heavier isotope has a lower vibrational frequency and, consequently, a lower ZPE compared to the same bond with a lighter isotope.

In the course of a reaction, the reactant molecule passes through a higher-energy transition state. The strength of the bonds, and therefore their vibrational frequencies and ZPEs, can change in the transition state.

Normal KIE: If a bond to the isotopically labeled atom is weakened or broken in the transition state, the difference in ZPE between the two isotopic forms will be smaller in the transition state than in the ground state. This results in a lower activation energy for the lighter isotope, leading to a faster reaction rate and a normal KIE (k_light / k_heavy > 1).

Inverse KIE: Conversely, if a bond to the isotopically labeled atom becomes stiffer or is newly formed in the transition state, the ZPE difference will be larger in the transition state than in the ground state. This leads to a higher activation energy for the lighter isotope, a slower reaction rate, and an inverse KIE (k_light / k_heavy < 1).

The magnitude of the KIE is directly related to the extent of bonding change at the isotopic position in the rate-determining step. A larger change in bonding results in a larger KIE.

Experimental Determination of Carbon-13 KIEs Using Acetophenone-alpha-13C

The experimental measurement of carbon-13 KIEs provides invaluable data for understanding reaction mechanisms. Acetophenone-alpha-13C is a key substrate in these investigations, allowing for the direct probing of bonding changes at the carbonyl carbon.

A significant advancement in the study of KIEs has been the development of methods to measure them at natural abundance using high-field Nuclear Magnetic Resonance (NMR) spectroscopy. This technique avoids the often complex and costly synthesis of isotopically enriched starting materials. The natural abundance of 13C is approximately 1.1%.

The methodology, pioneered by Singleton and coworkers, involves running a reaction to a specific, often high, conversion and then analyzing the isotopic composition of the remaining starting material or the product by high-precision 13C NMR. As the reaction proceeds, the starting material becomes enriched in the slower-reacting isotope. By comparing the 13C/12C ratio at a specific carbon position in the partially reacted sample to that of the initial starting material, the KIE can be calculated. High-field NMR provides the necessary sensitivity and resolution to accurately quantify the small changes in isotopic ratios. More recent developments, such as the use of 2D [13C,1H]-HSQC NMR, have further enhanced the sensitivity and accuracy of these measurements.

Acetophenone-alpha-13C can be utilized to study the mechanisms of various organic reactions.

Meerwein–Ponndorf–Verley (MPV) Reduction: The MPV reduction is the reduction of ketones or aldehydes to their corresponding alcohols using an aluminum alkoxide catalyst. The reaction is believed to proceed through a six-membered ring transition state involving the transfer of a hydride from the alcohol to the carbonyl carbon. By using Acetophenone-alpha-13C as the substrate, a primary 13C KIE would be expected at the carbonyl carbon if the hydride transfer is the rate-determining step. The magnitude of this KIE would provide insight into the degree of C-H bond formation in the transition state.

Cycloaddition Reactions: In cycloaddition reactions, such as the Diels-Alder reaction, multiple new carbon-carbon bonds are formed. Measuring 13C KIEs at the reacting carbons can provide information about the synchronicity of bond formation. For a hypothetical cycloaddition involving the carbonyl group of Acetophenone-alpha-13C, a significant KIE at the alpha-carbon would suggest that bonding changes at this position are occurring in the rate-determining step. Studies on similar systems have used natural abundance 13C KIE measurements to establish the asynchronous nature of transition states in cycloadditions.

Table 1: Representative 13C KIE Values in Organic Reactions

| Reaction Type | Labeled Position | Observed 13C KIE (k12/k13) | Reference |

|---|---|---|---|

| Diels-Alder (Isoprene + Maleic Anhydride) | C1 of Isoprene | 1.022 | |

| Diels-Alder (Isoprene + Maleic Anhydride) | C4 of Isoprene | 1.022 | |

| Baeyer-Villiger Oxidation | Carbonyl Carbon | 1.045 | |

| [3+2] Cycloaddition of a Nitrone | Nitrone Carbon | 1.032 |

The experimentally determined KIE values are crucial for deducing the structure of the transition state and identifying the rate-determining step of a reaction.

A significant primary 13C KIE at the alpha-carbon of acetophenone (B1666503) provides strong evidence that a bond to this carbon is being formed or broken in the rate-determining step. The magnitude of the KIE can further refine the picture of the transition state. For instance, a larger KIE suggests a more symmetric transition state where the bond is roughly half-broken or half-formed.

Conversely, a KIE value close to unity (i.e., no significant isotope effect) at the alpha-carbon would indicate that the bonding to this carbon does not change significantly in the rate-determining step. This could imply that another step in the reaction sequence, such as catalyst activation or product release, is the slow step.

By measuring KIEs at multiple positions within the acetophenone molecule (if other carbons were isotopically labeled), a more complete picture of the transition state can be constructed. This experimental data, often combined with computational modeling, allows for a detailed understanding of the reaction mechanism at a molecular level. The correlation between KIEs and transition state structure is a fundamental principle in physical organic chemistry used to unravel complex reaction pathways.

Implications of Carbon KIE Data for Reaction Pathway Selection in

The determination of carbon kinetic isotope effects (KIEs) at the alpha-carbon (the carbonyl carbon) of acetophenone provides profound insights into the mechanisms of its various reactions. By measuring the difference in reaction rates between the naturally more abundant ¹²C and the heavier ¹³C isotope at this position, researchers can elucidate the nature of the rate-determining step and distinguish between proposed reaction pathways. The magnitude of the ¹³C KIE is particularly sensitive to changes in the bonding and hybridization of the carbonyl carbon in the transition state of the rate-limiting step.

A significant primary ¹³C KIE (k¹²/k¹³ > 1) is typically observed when the bonding to the carbonyl carbon is altered in the rate-determining step. This is a direct consequence of the change in the vibrational frequency of the C=O bond; the bond to the lighter ¹²C isotope has a higher vibrational frequency and is more easily broken or changed, leading to a faster reaction rate. Conversely, a small or negligible KIE (k¹²/k¹³ ≈ 1) suggests that the bonding to the carbonyl carbon is not significantly altered in the rate-limiting step. An inverse KIE (k¹²/k¹³ < 1) can occur if the transition state involves a stiffening of the bonds to the isotopic carbon.

One of the classic reactions where carbonyl-¹³C KIE has been instrumental in clarifying the mechanism is the Baeyer-Villiger oxidation. While not acetophenone, a study on the Baeyer-Villiger oxidation of cyclohexanone (B45756) using natural abundance KIE measurements revealed a large ¹³C KIE of approximately 1.05 at the carbonyl carbon. ic.ac.uk This significant isotope effect strongly indicated that the initial addition of the peroxy acid to the carbonyl group to form the Criegee intermediate is the rate-limiting step, as this is the step where the hybridization and bonding at the carbonyl carbon change most significantly from sp² to sp³. This finding challenged the long-held textbook consensus that the subsequent migratory step was rate-determining. ic.ac.uk Similar principles can be applied to the Baeyer-Villiger oxidation of acetophenone to deduce its rate-limiting step.

The following table illustrates hypothetical ¹³C KIE data for two possible rate-determining steps in the Baeyer-Villiger oxidation of Acetophenone-alpha-13C and their mechanistic implications.

| Proposed Rate-Determining Step | Expected ¹³C KIE (k¹²/k¹³) at Carbonyl Carbon | Rationale |

| Step 1: Nucleophilic attack of peroxy acid on the carbonyl carbon | > 1 (Significant primary KIE) | The hybridization of the carbonyl carbon changes from sp² to sp³, leading to a significant change in bonding and a noticeable isotope effect. |

| Step 2: Migration of the phenyl or methyl group | ≈ 1 (No significant KIE) | The bonding to the carbonyl carbon (now part of the ester) does not change significantly during the migration of the adjacent group. |

In the context of nucleophilic addition reactions to acetophenone, such as the Grignard reaction or reduction with sodium borohydride, the ¹³C KIE at the carbonyl carbon can help to understand the transition state structure. A substantial KIE would be expected if the formation of the new carbon-carbon or carbon-hydride bond at the carbonyl carbon is the rate-limiting step.

Consider the reduction of acetophenone. The table below outlines the expected KIE values and their interpretation for different mechanistic scenarios.

| Mechanistic Scenario | Expected ¹³C KIE (k¹²/k¹³) at Carbonyl Carbon | Interpretation |

| Rate-determining nucleophilic attack of hydride | > 1 | The C-H bond formation and the change in hybridization from sp² to sp³ at the carbonyl carbon occur in the rate-limiting step. |

| Rate-determining protonation of the initially formed alkoxide | ≈ 1 | The bonding to the carbonyl carbon has already changed in a prior, fast step. The rate-limiting step does not involve significant changes to this carbon's bonding. |

The study of heavy-atom KIEs, including ¹³C, has been a valuable tool in mechanistic chemistry. govinfo.gov While specific experimental data for Acetophenone-alpha-13C KIE studies are not always readily available in publicly accessible literature, the principles derived from studies on similar ketones are directly applicable. These studies underscore the power of carbon KIE data in providing detailed, atom-specific information about the transition state, thereby enabling a more definitive selection between competing reaction pathways.

Computational Chemistry and Theoretical Studies

Computational chemistry and theoretical studies provide powerful tools for investigating the properties and reactivity of molecules like Acetophenone-alpha-13C at the atomic level. These methods allow for the detailed examination of molecular structures, electronic properties, and reaction pathways that can be difficult or impossible to probe experimentally.

Advanced and Emerging Research Frontiers

Acetophenone-alpha-13C in Advanced Catalysis Research and Catalyst Design

The use of isotopically labeled compounds like Acetophenone-alpha-13C provides profound insights into reaction mechanisms, a critical aspect of designing more efficient and selective catalysts. By replacing a ¹²C atom with a ¹³C atom at a specific position, researchers can track the transformation of that position throughout a chemical reaction.

One of the key applications in catalysis is the study of the Kinetic Isotope Effect (KIE) . The KIE is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org For reactions involving the alpha-carbon of acetophenone (B1666503), such as reduction, oxidation, or enolate formation, substituting ¹²C with ¹³C can lead to a measurable change in the reaction rate. libretexts.org This effect, although smaller than the deuterium KIE, can provide crucial information about the rate-determining step of a reaction and the nature of the transition state. princeton.edu For instance, a significant ¹³C KIE at the alpha-position during a catalytic reduction would suggest that the bond to this carbon is being altered in the slowest step of the reaction.

Recent research has focused on the application of such studies to understand complex catalytic systems. For example, in the enantioselective hydrogenation of acetophenone catalyzed by ruthenium complexes, DFT computations have been used to revise the proposed mechanism, moving away from a six-membered pericyclic transition state. acs.org The use of Acetophenone-alpha-13C in such studies could provide experimental validation for these computational models by pinpointing the bond-breaking and bond-forming events involving the carbonyl carbon.

Furthermore, the design of novel catalysts benefits from a detailed mechanistic understanding. By identifying the precise steps of a catalytic cycle, researchers can modify the catalyst structure to enhance its activity and selectivity. For instance, understanding the interaction between a catalyst and the alpha-carbon of acetophenone can guide the development of new ligands that stabilize the transition state and lower the activation energy of the desired reaction pathway.

Application of Acetophenone-alpha-13C as a Spectroscopic Probe in Novel Analytical Methodologies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure and dynamics. The presence of a ¹³C nucleus, with its nuclear spin of ½, allows for the acquisition of ¹³C NMR spectra. While natural abundance ¹³C NMR is a standard technique, the specific enrichment of a molecule at a particular position, as in Acetophenone-alpha-13C, significantly enhances the signal from that carbon, enabling more sensitive and detailed studies. frontiersin.org

The chemical shift of the alpha-carbon in the ¹³C NMR spectrum of acetophenone is highly sensitive to its chemical environment. cdnsciencepub.comcdnsciencepub.com This sensitivity makes Acetophenone-alpha-13C an excellent spectroscopic probe to study intermolecular interactions, such as those occurring during catalyst binding or in different solvent environments. For example, changes in the chemical shift of the alpha-carbon can provide information about the coordination of the carbonyl oxygen to a metal center in a catalyst.

Recent advancements in NMR techniques, such as polarization transfer methods, have made it possible to measure ¹³C KIEs with greater sensitivity and accuracy, even at natural abundance. nih.govharvard.edu These methods can be applied to reactions involving Acetophenone-alpha-13C to gain mechanistic insights with smaller amounts of material and in shorter experimental times.

The table below summarizes the typical ¹³C NMR chemical shifts for the carbon atoms in acetophenone, highlighting the distinct signal of the alpha-carbon.

| Carbon Atom | Chemical Shift (ppm) |

| Carbonyl (alpha-C) | ~198 |

| Methyl | ~26 |

| C1 (ipso) | ~137 |

| C2, C6 (ortho) | ~128 |

| C3, C5 (meta) | ~128 |

| C4 (para) | ~133 |

Note: Chemical shifts are approximate and can vary depending on the solvent and other experimental conditions. rsc.org

Integration of Carbon-13 Labeling with Systems Biology Approaches (e.g., Metabolic Flux Analysis)

Systems biology aims to understand the complex interactions within biological systems. A key component of this is understanding the flow of molecules through metabolic pathways, a field known as metabolic flux analysis (MFA). ¹³C-MFA is a powerful technique that uses ¹³C-labeled substrates to trace the flow of carbon atoms through a metabolic network. creative-proteomics.com13cflux.net By analyzing the distribution of ¹³C in various metabolites, researchers can quantify the rates (fluxes) of intracellular reactions. nih.gov

While acetophenone is not a central metabolite, Acetophenone-alpha-13C can be used as a model compound to study the metabolism of xenobiotics or to probe the activity of specific enzymes that can act on aromatic ketones. For instance, if an organism is found to metabolize acetophenone, feeding it Acetophenone-alpha-13C and analyzing the downstream products using techniques like mass spectrometry (MS) or NMR can reveal the metabolic pathway. wikipedia.org

The integration of ¹³C labeling data with other 'omics' data (genomics, transcriptomics, proteomics) provides a more comprehensive picture of cellular function. 13cflux.net For example, if MFA reveals a high flux through a particular pathway that metabolizes Acetophenone-alpha-13C, this information can be correlated with gene expression data to identify the enzymes responsible for this activity.

The general workflow for a ¹³C metabolic flux analysis experiment is outlined below:

| Step | Description |

| 1. Isotope Labeling | Introduce a ¹³C-labeled substrate (e.g., Acetophenone-alpha-13C) to the biological system. |

| 2. Sample Collection | Collect samples at different time points or under different conditions. |

| 3. Metabolite Extraction | Extract the metabolites from the cells or medium. |

| 4. Analytical Measurement | Analyze the isotopic labeling patterns of the metabolites using MS or NMR. |

| 5. Data Analysis & Modeling | Use computational models to calculate the metabolic fluxes from the labeling data. |

Future Directions in Isotopic Labeling Research for Complex Chemical Systems and Enzyme Catalysis

The field of isotopic labeling is continuously evolving, with new techniques and applications emerging. The future of research involving compounds like Acetophenone-alpha-13C is poised to take advantage of these advancements.

One of the key future directions is the development of more sophisticated and sensitive analytical techniques. This includes advancements in high-resolution mass spectrometry and NMR spectroscopy, which will allow for the detection and quantification of isotopologues with greater precision. nih.gov This will be particularly important for measuring very small KIEs and for tracing isotopic labels in highly complex mixtures.

Another exciting area is the combination of isotopic labeling with other advanced techniques, such as time-resolved spectroscopy. This would allow researchers to follow the transformation of Acetophenone-alpha-13C in real-time, providing unprecedented detail about reaction dynamics and the lifetimes of transient intermediates.

In the realm of enzyme catalysis, the use of isotopic labeling will continue to be crucial for understanding enzyme mechanisms. rsc.org Future research will likely focus on applying these methods to more complex enzyme systems, such as those involved in the biosynthesis of natural products or the degradation of environmental pollutants. The insights gained from these studies will be invaluable for protein engineering and the development of novel biocatalysts.

Furthermore, the principles of ¹³C labeling are being extended to other nuclei, such as ¹⁵N and ¹⁸O, to probe different aspects of chemical and biological systems. Multi-isotope labeling experiments, where a molecule is labeled with more than one type of isotope, can provide even more detailed information about reaction mechanisms and metabolic pathways.

Finally, the development of new synthetic methods for the efficient and selective incorporation of isotopes into molecules will be critical for advancing the field. musechem.com This will make a wider range of isotopically labeled compounds, including more complex derivatives of Acetophenone-alpha-13C, accessible to researchers.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.